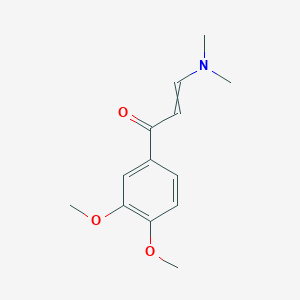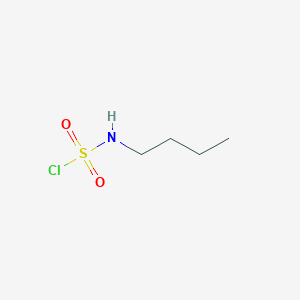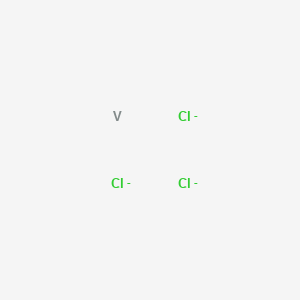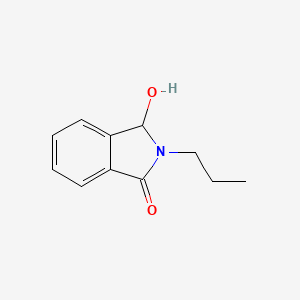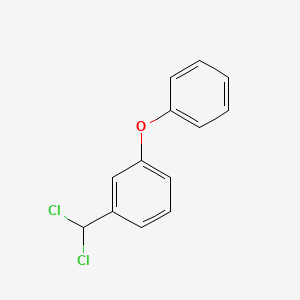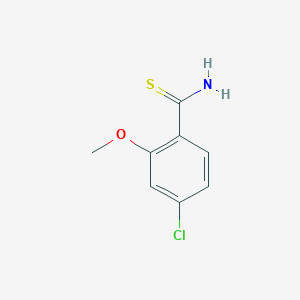
4-Chloro-2-methoxybenzothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-2-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a thiobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzothioamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzoic acid.
Thionation: The carboxylic acid group is converted to a thiocarbonyl group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Amidation: The thiocarbonyl compound is then reacted with ammonia or an amine to form the thiobenzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Thionation: Using efficient thionating agents to convert large quantities of 4-chloro-2-methoxybenzoic acid to the corresponding thiocarbonyl compound.
Continuous Amidation: Employing continuous flow reactors to facilitate the amidation process, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxybenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The thiocarbonyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-methoxysulfonylbenzamide.
Reduction: 4-Chloro-2-methoxythioetherbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methoxybenzothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its efficacy against various microbial strains.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interaction of thiobenzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-Chloro-2-methoxybenzothioamide involves its interaction with specific molecular targets:
Molecular Targets: The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxythioaniline: Similar structure but has an aniline group instead of a benzamide group.
Uniqueness
4-Chloro-2-methoxybenzothioamide is unique due to the presence of both a chlorine atom and a thiocarbonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8ClNOS |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
4-chloro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
InChIキー |
VAJRNXYAGYPYBP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C(=S)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

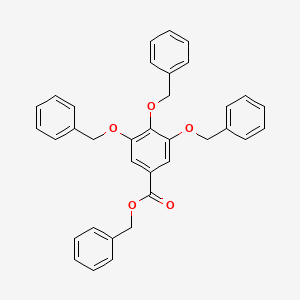
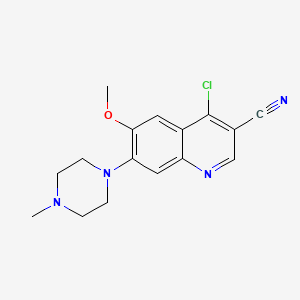
![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)
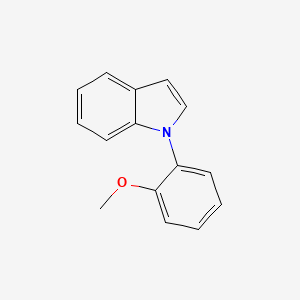
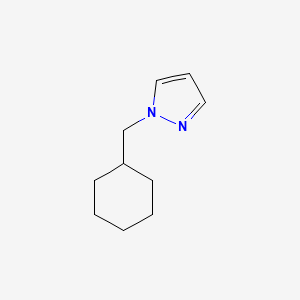
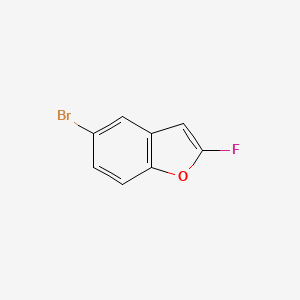
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
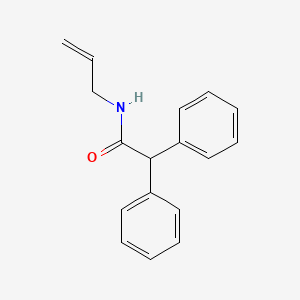
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
